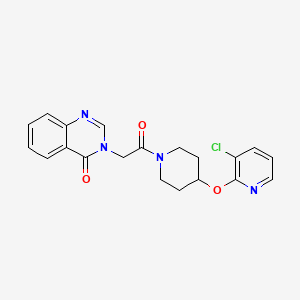
3-(2-(4-((3-氯吡啶-2-基)氧基)哌啶-1-基)-2-氧代乙基)喹唑啉-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the class of quinazolinones. It possesses a unique structure that combines a quinazolinone core with a piperidine and chloropyridine moiety. This compound is of significant interest due to its potential pharmacological properties and diverse applications in scientific research.
科学研究应用
3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one has broad applications in scientific research:
Chemistry: Used as a precursor for synthesizing novel compounds and studying structure-activity relationships.
Biology: Investigated for its potential as a biochemical probe to study cellular pathways and protein interactions.
Medicine: Explored for its pharmacological effects, including potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Employed in developing new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one involves multi-step organic reactions. A typical route begins with the preparation of quinazolinone derivatives through the condensation of anthranilic acid with appropriate aldehydes or ketones. The intermediate quinazolinone is then functionalized by introducing the piperidine and chloropyridine moieties.
Industrial Production Methods:
For industrial-scale production, the process is optimized for yield and purity. Key steps include:
Step 1: Formation of the quinazolinone core.
Step 2: Introduction of the piperidine group through nucleophilic substitution.
Step 3: Coupling of the chloropyridine moiety using a suitable base and solvent.
Step 4: Purification using column chromatography or recrystallization to obtain the final product with high purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidative cleavage in the presence of strong oxidizing agents.
Reduction: Reduction reactions can modify specific functional groups, potentially altering the pharmacological activity.
Substitution: Nucleophilic substitution reactions are common for modifying the piperidine or chloropyridine moieties.
Common Reagents and Conditions:
Oxidation: Utilization of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with bases such as potassium carbonate (K₂CO₃).
Major Products Formed:
The major products depend on the specific reactions and conditions used. Common products include various derivatives and analogs with potential pharmacological properties.
作用机制
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core often binds to protein active sites, while the piperidine and chloropyridine moieties enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed pharmacological effects.
相似化合物的比较
Quinazolinone derivatives with different substitutions on the piperidine ring.
Analogous compounds where the chloropyridine moiety is replaced with other heterocycles.
Hope this deep dive gives you a comprehensive understanding of this fascinating compound!
属性
IUPAC Name |
3-[2-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c21-16-5-3-9-22-19(16)28-14-7-10-24(11-8-14)18(26)12-25-13-23-17-6-2-1-4-15(17)20(25)27/h1-6,9,13-14H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRDXFJSXFZXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2549357.png)
![methyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B2549359.png)
![(2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal](/img/structure/B2549360.png)
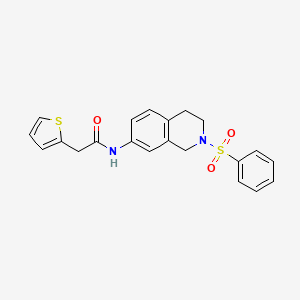
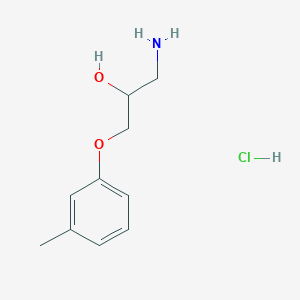
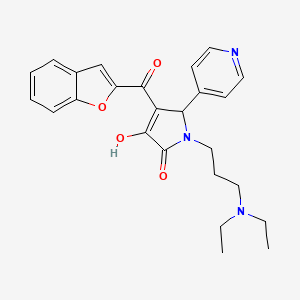
![N-(4-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2549366.png)
![3-[4-(Dimethylamino)phenyl]-2-propene-1-ol](/img/structure/B2549367.png)
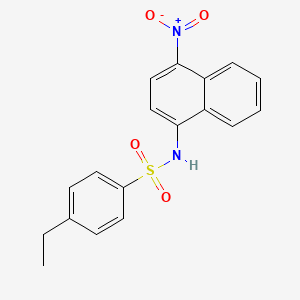
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-acetamide](/img/structure/B2549369.png)
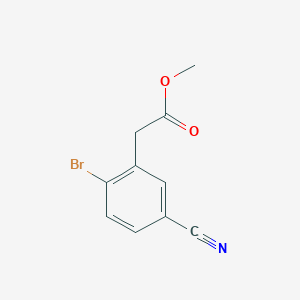
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2549373.png)
![3-[1-(2-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2549375.png)
